molecular formula C28H34O8 B024651 Uliginosin B CAS No. 19809-79-1

Uliginosin B

Cat. No. B024651
CAS RN: 19809-79-1
M. Wt: 498.6 g/mol
InChI Key: JJUVIYDZIBWTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uliginosin B is a natural product that is found in certain plants such as Uliginosum japonicum. It is a type of flavonoid that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Pharmacological Interactions and Antinociceptive Mechanism

Uliginosin B, a natural phloroglucinol derivative from Hypericum species, exhibits antidepressant-like and antinociceptive effects. Research indicates its mechanism involves monoaminergic neurotransmission activation. A study combining uliginosin B with various pain treatment drugs like morphine and amitriptyline showed synergistic and additive effects, suggesting its potential as a pain pharmacotherapy adjuvant, especially for opioid analgesia (Stolz et al., 2014).

Stress Induction in Plant Metabolism

Uliginosin B levels in Hypericum polyanthemum are significantly affected by stress factors. Drought stress, combined with mild fertilization or continuous salicylic acid application, showed an increase in uliginosin B production. These findings suggest that manipulating stress responses in fertilized plants can significantly enhance pharmacologically active compounds like uliginosin B (Nunes et al., 2014).

Modulation of Adenosinergic System

Uliginosin B's antinociceptive effect involves the adenosinergic signaling pathway. Inhibitors of adenosine receptors affected uliginosin B's efficacy in pain management, indicating its interaction with the adenosinergic system. This provides insights into its mechanism of action and potential therapeutic applications (Stolz et al., 2016).

Interaction with Dopaminergic and Opioid Systems

Uliginosin B has shown to interact with dopaminergic and opioid systems. Its antinociceptive effects are mediated by these systems, as indicated by the response to naloxone and sulpiride, although it does not directly bind to opioid and dopaminergic receptors. This suggests its indirect effect on monoamine reuptake, influencing these neurotransmission pathways (Stolz et al., 2012).

Na+,K+-ATPase Activity and Antidepressant-like Effect

Uliginosin B increases Na+,K+-ATPase activity in the cerebral cortex, indicating a link between this enzymatic activity and its antidepressant-like effect. This insight into Na+ balance regulation in the brain underlines the potential of uliginosin B in treating depressive disorders (Stein et al., 2016).

Antifungal Properties and Mechanism of Action

Research on dimeric acylphloroglucinols, including uliginosin B, from Hypericum mexicanum highlighted strong antifungal activities. These compounds, particularly 3′prenyl uliginosin B, display potential for developing alternative antifungal therapies, targeting genes crucial for fungal cell cycle regulation and cytoskeleton assembly (Tocci et al., 2020).

properties

CAS RN

19809-79-1

Product Name

Uliginosin B

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3

InChI Key

JJUVIYDZIBWTQA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

Other CAS RN

10-00-4

synonyms

uliginosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uliginosin B
Reactant of Route 2
Uliginosin B
Reactant of Route 3
Uliginosin B
Reactant of Route 4
Uliginosin B
Reactant of Route 5
Uliginosin B
Reactant of Route 6
Uliginosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.